3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one
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Overview
Description
3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole core linked to an oxadiazole ring, which is further substituted with a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine hydrate with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions.
Coupling of the Benzothiazole and Oxadiazole Rings: The final step involves the coupling of the benzothiazole core with the oxadiazole ring through a suitable linker, such as a methylene group, using reagents like formaldehyde and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto-enol tautomerism, used in various organic synthesis reactions.
Disilanes: Organosilicon compounds with unique electronic properties, used in optoelectronic materials.
Uniqueness
3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzothiazol-2(3H)-one is unique due to its combination of a benzothiazole core and an oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H10ClN3O2S |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H10ClN3O2S/c17-11-6-2-1-5-10(11)15-19-18-14(22-15)9-20-12-7-3-4-8-13(12)23-16(20)21/h1-8H,9H2 |
InChI Key |
CBPXQDJBQOKPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CN3C4=CC=CC=C4SC3=O)Cl |
Origin of Product |
United States |
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